1-(1,1-Difluoroethyl)-4-propylbenzene
Overview
Description
1-(1,1-Difluoroethyl)-4-propylbenzene is an organic compound characterized by the presence of a difluoroethyl group attached to a benzene ring, which also bears a propyl substituent
Scientific Research Applications
1-(1,1-Difluoroethyl)-4-propylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
Target of Action
The primary target of 1-(1,1-Difluoroethyl)-4-propylbenzene is the kidney urea transport protein UT-B . This protein plays a crucial role in the reabsorption of urea, and its inhibition can lead to a diuretic effect .
Mode of Action
The compound interacts with its target by binding to the UT-B protein. The core heterocycle of the compound is thought to bind deep into the hydrophobic pore region of the protein . This binding inhibits the function of the UT-B protein, leading to a decrease in urea reabsorption .
Biochemical Pathways
The inhibition of the UT-B protein affects the urea cycle, a critical biochemical pathway in the body. The urea cycle is responsible for the elimination of ammonia from the body. When the UT-B protein is inhibited, urea reabsorption decreases, leading to an increase in urine production .
Pharmacokinetics
It is known that the introduction of a 1,1-difluoroethyl group can improve the microsomal stability of a compound . This suggests that the compound may have good bioavailability and a longer half-life in the body.
Result of Action
The primary result of the action of this compound is an increase in urine production due to the inhibition of urea reabsorption . This can lead to a diuretic effect, which may be beneficial in conditions where reducing fluid retention is desirable.
Safety and Hazards
Future Directions
The future directions in the research and application of “1,1-Difluoroethyl”-containing compounds are vast. For instance, the direct introduction of the difluoroethyl (CF2CH3) group onto aromatic rings using CH3CF2Cl is a promising area of research . Additionally, the impact of fluorine substitution on the statistical behavior of the decomposition of ethyl radicals is another interesting area of study .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Difluoroethyl)-4-propylbenzene typically involves the introduction of the difluoroethyl group onto a benzene ring. One common method is the direct difluoroethylation of aromatic compounds using 1,1-difluoroethyl chloride as a reagent. This reaction is often catalyzed by transition metals such as nickel or palladium under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoroethylation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Difluoroethyl)-4-propylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include halogens and nucleophiles, with reactions often carried out in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation can produce carboxylic acids or ketones .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethane: A related compound with similar difluoroethyl functionality.
1,1-Difluoroethyl chloride: Another compound used in difluoroethylation reactions.
Uniqueness
1-(1,1-Difluoroethyl)-4-propylbenzene is unique due to the presence of both a difluoroethyl group and a propyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-4-propylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2/c1-3-4-9-5-7-10(8-6-9)11(2,12)13/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHCVHUCXRTLIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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